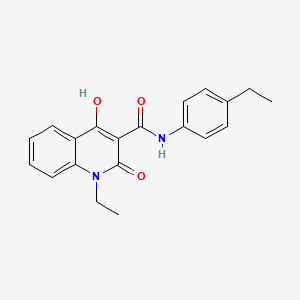

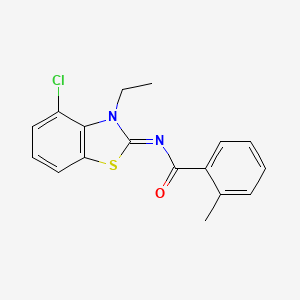

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzothiazole and has been studied extensively for its biological and chemical properties.

科学的研究の応用

Ni-Catalyzed Cross-Electrophile Coupling

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide: has been investigated for its role in Ni-catalyzed cross-electrophile coupling reactions. In this context, it serves as a valuable substrate for forging Csp2–Csp3 bonds. Researchers have developed a strategy that involves in situ halogenation/reductive coupling of alcohols with aryl halides, facilitated by the combination of 2-chloro-3-ethylbenzo[d]oxazol-3-ium salt (CEBO) and tetrabutylammonium bromide (TBAB). This method allows rapid transformation of various alcohols to their corresponding bromides, enabling efficient arylation without the need for pre-preparation of alkyl halides .

Pesticidal Properties

The compound has shown promise as a pesticidal agent. Bioassay results indicate favorable insecticidal potential, particularly against pests such as the oriental armyworm and diamondback moth. Further studies are needed to explore its efficacy and safety in pest control .

Functionalization of Diols and Polyols

The mild and kinetically rapid bromination process associated with this compound demonstrates good selectivity in the bromination/arylation of symmetric diols and less sterically hindered hydroxyl groups in polyols. This property makes it suitable for selective functionalization of diols and polyols without laborious protecting/deprotecting operations .

Carbonyl Compounds and Natural Alcohols

Researchers have successfully employed this compound for the arylation of carbohydrates, drug compounds, and naturally occurring alcohols. Its practicality extends to a wide range of substrates, making it a versatile reagent in synthetic chemistry .

特性

IUPAC Name |

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-3-20-15-13(18)9-6-10-14(15)22-17(20)19-16(21)12-8-5-4-7-11(12)2/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRPNQQGYRTOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2-(3-Pivaloylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2769913.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)